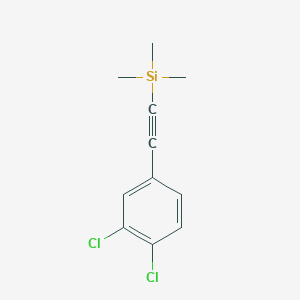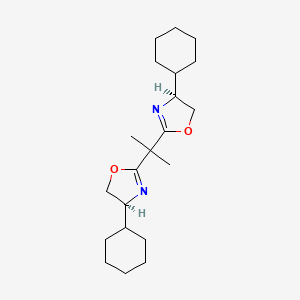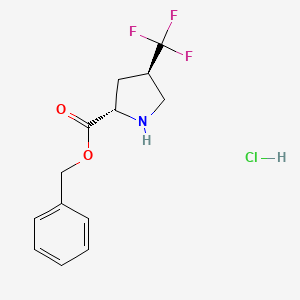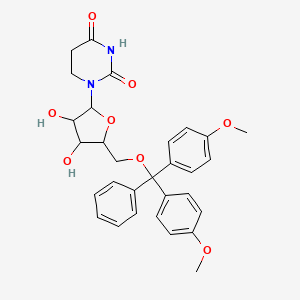![molecular formula C15H21FOSi B14892106 [3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14892106.png)
[3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: is a synthetic organic compound characterized by the presence of a fluoro-substituted aromatic ring, a propargylic ether linkage, and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylphenol and propargyl bromide.
Formation of Propargylic Ether: The phenol undergoes an etherification reaction with propargyl bromide in the presence of a base such as potassium carbonate to form 3-(4-fluoro-2-methylphenyl)-prop-2-yn-1-ol.
Silylation: The propargylic alcohol is then treated with trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propargylic position, leading to the formation of carbonyl-containing products.
Reduction: Reduction reactions can target the alkyne moiety, converting it to an alkene or alkane.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products:
Oxidation: Formation of 3-(4-fluoro-2-methylphenyl)-prop-2-yn-1-one.
Reduction: Formation of 3-(4-fluoro-2-methylphenyl)-prop-2-ene or 3-(4-fluoro-2-methylphenyl)-propane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Material Science: It serves as a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Biology:
Bioconjugation: The compound’s functional groups allow for its use in bioconjugation reactions, facilitating the attachment of biomolecules to surfaces or other molecules.
Medicine:
Drug Development: Its structural features make it a candidate for the development of novel pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
Polymer Chemistry: It can be incorporated into polymer backbones, imparting specific properties such as increased thermal stability or chemical resistance.
作用機序
The mechanism by which [3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane exerts its effects is largely dependent on its application. In catalysis, it acts as a ligand, coordinating to metal centers and influencing the electronic environment of the catalytic site. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
- [3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- [3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-triethyl-silane
- [3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-triphenyl-silane
Comparison:
- Structural Differences: The primary difference lies in the nature of the silyl group (trimethyl, triethyl, triphenyl), which can influence the compound’s reactivity and physical properties.
- Reactivity: The bulkier silyl groups (triethyl, triphenyl) may provide greater steric hindrance, affecting the compound’s ability to participate in certain reactions.
- Applications: While all these compounds can be used in similar applications, the choice of silyl group can be tailored to optimize performance for specific uses.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C15H21FOSi |
|---|---|
分子量 |
264.41 g/mol |
IUPAC名 |
[4-(4-fluoro-2-methylphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C15H21FOSi/c1-12-11-14(16)8-7-13(12)9-10-15(2,3)17-18(4,5)6/h7-8,11H,1-6H3 |
InChIキー |
YSVBOIYWWUULKA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)F)C#CC(C)(C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14892023.png)


![7-Bromooxazolo[5,4-b]pyridine](/img/structure/B14892051.png)




![4-Chloro-2-(4-methoxybenzyl)pyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14892067.png)




![2-Methoxy-6-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14892103.png)
